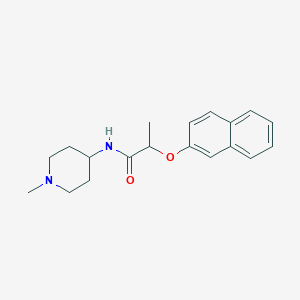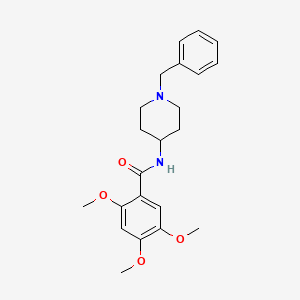
N-(1-methyl-4-piperidinyl)-2-(2-naphthyloxy)propanamide
Overview
Description
N-(1-methyl-4-piperidinyl)-2-(2-naphthyloxy)propanamide, also known as JNJ-5207852, is a selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed on immune cells and have been implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. The development of CB2 receptor antagonists like JNJ-5207852 has been of great interest in the field of drug discovery, as they have the potential to treat a range of diseases without the psychoactive effects associated with CB1 receptor activation.
Mechanism of Action
N-(1-methyl-4-piperidinyl)-2-(2-naphthyloxy)propanamide works by binding to and blocking the CB2 receptor, which is primarily expressed on immune cells. By inhibiting CB2 receptor activation, this compound can modulate immune responses and reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to reducing inflammation and pain, this compound has been found to inhibit the growth and migration of cancer cells, reduce bone loss in a mouse model of osteoporosis, and improve insulin sensitivity in a rat model of diabetes.
Advantages and Limitations for Lab Experiments
N-(1-methyl-4-piperidinyl)-2-(2-naphthyloxy)propanamide has several advantages as a research tool. It is a highly selective CB2 receptor antagonist, meaning that it can be used to specifically target the CB2 receptor without affecting other receptors. This selectivity is important for understanding the role of the CB2 receptor in various physiological and pathological processes. However, one limitation of this compound is that it is not very potent, meaning that high concentrations are required to achieve significant effects. This can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-methyl-4-piperidinyl)-2-(2-naphthyloxy)propanamide and CB2 receptor antagonists in general. One area of interest is the role of CB2 receptors in the immune system and the potential for CB2 receptor antagonists to modulate immune responses. Another area of interest is the use of CB2 receptor antagonists as anti-cancer agents, as several studies have demonstrated their ability to inhibit cancer cell growth and migration. Additionally, there is interest in developing more potent CB2 receptor antagonists that can be used at lower concentrations, as well as in exploring the potential therapeutic uses of CB2 receptor antagonists in a variety of diseases and conditions.
Scientific Research Applications
N-(1-methyl-4-piperidinyl)-2-(2-naphthyloxy)propanamide has been the subject of numerous scientific studies investigating its potential therapeutic uses. One study found that this compound reduced inflammation and pain in a mouse model of arthritis, suggesting that CB2 receptor antagonists may be useful for treating inflammatory diseases. Another study demonstrated that this compound inhibited the growth and migration of cancer cells in vitro, indicating that CB2 receptor antagonists may have anti-cancer properties.
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-naphthalen-2-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(19(22)20-17-9-11-21(2)12-10-17)23-18-8-7-15-5-3-4-6-16(15)13-18/h3-8,13-14,17H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQXVUDJAVUFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4432827.png)


![1-[(5-chloro-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4432841.png)

![5-methyl-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432845.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4432853.png)


![rel-(2R,3R)-3-[4-(2-methoxyethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4432868.png)


![1-[2-(4-fluorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4432887.png)
![5-chloro-2-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4432901.png)